

# Carbazomycin B CAS number and chemical identifiers

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## Compound of Interest

Compound Name: Carbazomycin B

Cat. No.: B1203746

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## Carbazomycin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties and biological activities of **Carbazomycin B**, a naturally occurring antibiotic with potential applications in various fields of research and drug development.

### Core Chemical Identifiers

**Carbazomycin B**, a carbazole alkaloid produced by *Streptomyces* species, possesses a unique chemical structure that underpins its biological functions.<sup>[1][2]</sup> The following table summarizes its key chemical identifiers.

Identifier	Value	Source
CAS Number	75139-38-7	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	3-methoxy-1,2-dimethyl-9H-carbazol-4-ol	<a href="#">[1]</a> <a href="#">[3]</a>
Chemical Formula	C <sub>15</sub> H <sub>15</sub> NO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	241.28 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	<chem>CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C</chem>	<a href="#">[1]</a> <a href="#">[3]</a>
InChI	InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3	<a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	OBMFXFPPDTBHG-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Biological Activities and Quantitative Data

**Carbazomycin B** exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects. The following table presents a summary of its reported in vitro activities.

Activity Type	Target Organism/Cell Line	Measurement	Value	Source
Antibacterial	Xanthomonas oryzae pv. oryzae (Xoo)	MIC	8 µg/mL	<a href="#">[4]</a>
Antibacterial	Panel of seven bacteria	MICs	25-50 µg/mL	<a href="#">[2]</a>
Antifungal	Panel of seven fungi	MICs	3.2-200 µg/mL	<a href="#">[2]</a>
Antifungal	Candida albicans	IC <sub>50</sub>	19.6 µg/mL	<a href="#">[2]</a>
Antiplasmodial	Plasmodium falciparum	IC <sub>50</sub>	2.37 µg/mL	<a href="#">[2]</a>
Cytotoxic	NCI H187 (Human small cell lung cancer)	IC <sub>50</sub>	4.2 µM	<a href="#">[2]</a>
Cytotoxic	MCF-7 (Human breast adenocarcinoma)	IC <sub>50</sub>	8.4 µM	<a href="#">[2]</a>
Cytotoxic	KB (Human oral epidermoid carcinoma)	IC <sub>50</sub>	8.6 µM	<a href="#">[2]</a>
Cytotoxic	Vero (African green monkey kidney)	IC <sub>50</sub>	48.9 µM	<a href="#">[2]</a>
Enzyme Inhibition	5-Lipoxygenase (RBL-1 cell extracts)	IC <sub>50</sub>	1.5 µM	<a href="#">[2]</a>

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the biological activity of **Carbazomycin B**.

## Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodology used to determine the Minimum Inhibitory Concentration (MIC) of **Carbazomycin B** against *Xanthomonas oryzae* pv. *oryzae* (Xoo).<sup>[4]</sup>

### 1. Preparation of Bacterial Inoculum:

- Isolate a pure culture of the target bacterium on an appropriate agar medium.
- Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the concentration to approximately  $1.5 \times 10^8$  colony-forming units (CFU)/mL.

### 2. Preparation of **Carbazomycin B** Dilutions:

- Prepare a stock solution of **Carbazomycin B** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium to achieve the desired concentration range.

### 3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a positive control (bacteria in medium without **Carbazomycin B**) and a negative control (medium only).
- Incubate the plates at the optimal temperature for the target bacterium (e.g., 37°C) for 16-20 hours.

### 4. Determination of MIC:

- After incubation, visually inspect the plates for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of **Carbazomycin B** that completely inhibits visible bacterial growth.

## General Antifungal Susceptibility Testing (Broth Microdilution)

The following is a general protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

### 1. Preparation of Fungal Inoculum:

- Culture the fungal strain on a suitable agar medium.
- Prepare a suspension of the fungal cells in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.
- Further dilute the suspension in the test medium (e.g., RPMI-1640) to the desired final inoculum concentration.

### 2. Preparation of Antifungal Agent Dilutions:

- Prepare a stock solution of **Carbazomycin B** in an appropriate solvent.
- Perform serial two-fold dilutions in a 96-well microtiter plate containing the test medium.

### 3. Inoculation and Incubation:

- Add the prepared fungal inoculum to each well.
- Include a drug-free growth control well.
- Incubate the plates at 35°C for 24-48 hours.

### 4. Reading of Results:

- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

## General Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

### 1. Cell Seeding:

- Seed the desired cell line (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

### 2. Treatment with **Carbazomycin B**:

- Prepare various concentrations of **Carbazomycin B** in the appropriate cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve **Carbazomycin B**).

### 3. Incubation:

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

### 4. MTT Addition and Incubation:

- Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

### 5. Solubilization of Formazan:

- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

### 6. Measurement:

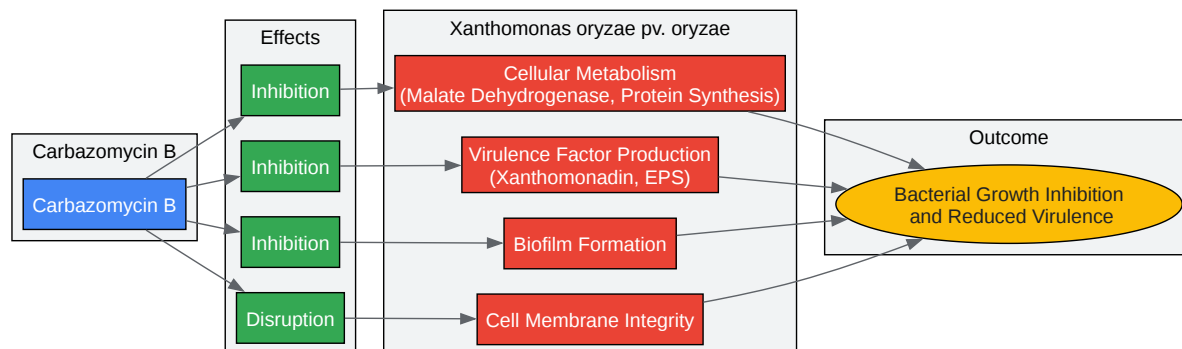
- Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

## Potential Signaling Pathways and Mechanisms of Action

### Antibacterial Mechanism against *Xanthomonas oryzae* pv. *oryzae*

Studies have shown that **Carbazomycin B** exerts its antibacterial effect against the plant pathogen *X. oryzae* pv. *oryzae* through a multi-faceted mechanism.<sup>[4][5][6][7][8]</sup> It has been observed to:

- Disrupt the cell membrane: Leading to altered cell morphology.<sup>[4]</sup>
- Inhibit biofilm formation: A crucial step in bacterial pathogenesis.<sup>[7]</sup>
- Reduce the production of virulence factors: Including xanthomonadin and extracellular polymeric substances (EPS).<sup>[4][7]</sup>
- Interfere with cellular metabolism: By inhibiting the activity of malate dehydrogenase and suppressing protein synthesis.<sup>[4]</sup>



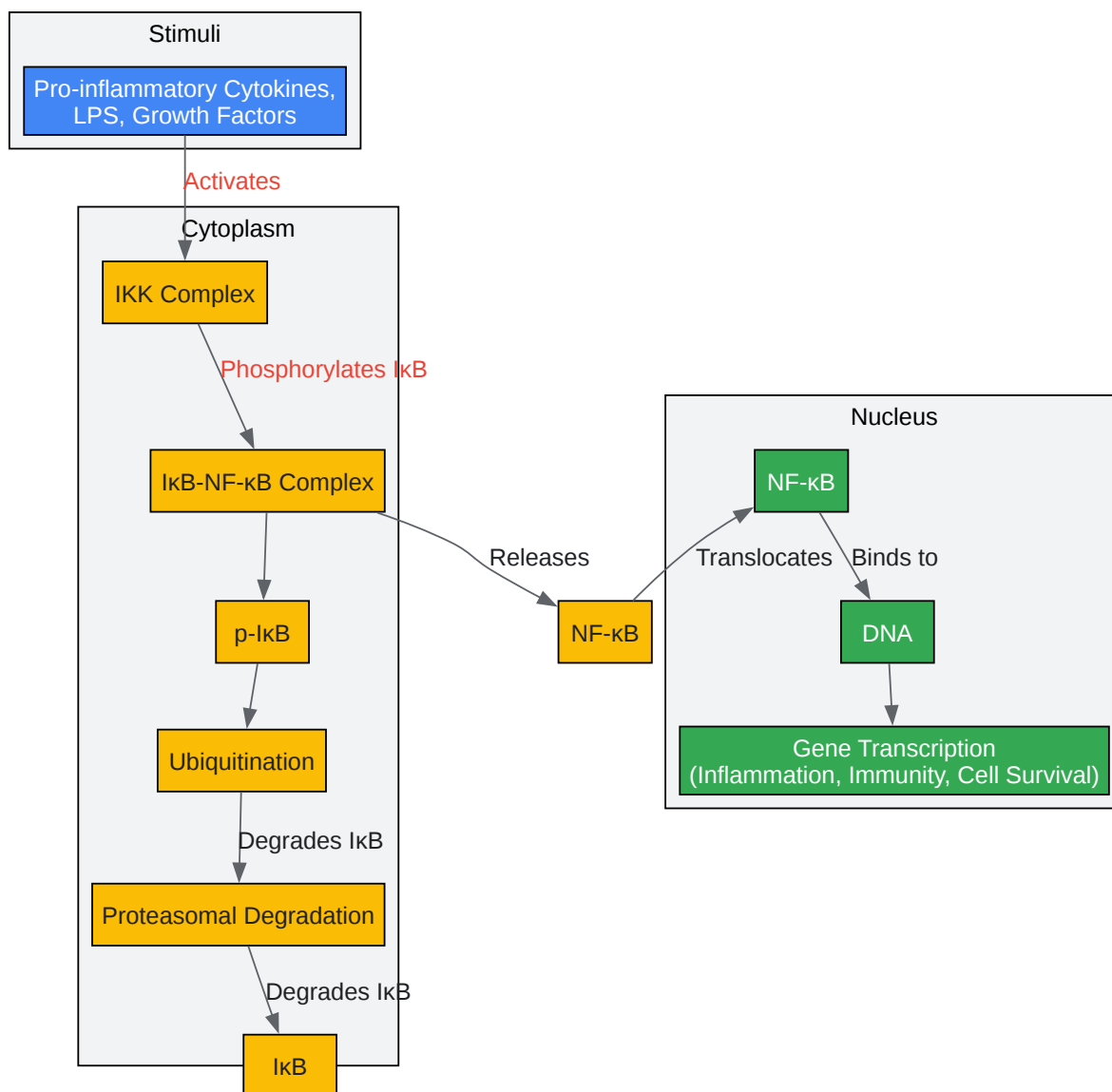
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Antibacterial mechanism of **Carbazomycin B** against *X. oryzae*.

## Potential Interaction with NF- $\kappa$ B Signaling Pathway

While direct studies on **Carbazomycin B** are limited, other carbazole derivatives have been shown to interfere with the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[9][10][11][12][13] This pathway is a crucial regulator of inflammation, immunity, and cell survival. The canonical NF- $\kappa$ B pathway is held in an inactive state in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by various signals, the I $\kappa$ B kinase (IKK) complex phosphorylates I $\kappa$ B, leading to its ubiquitination and subsequent degradation. This frees NF- $\kappa$ B to translocate to the nucleus and activate the transcription of target genes. Given the structural similarities, it is plausible that **Carbazomycin B** could also modulate this pathway, which would be a valuable area for future research.





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Canonical NF-κB signaling pathway.

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